Molecular Weight and Pharmacokinetic Property Differentiation: Cyclopropyl vs. Cyclopentyl and Cyclohexyl Analogs
N-Cyclopropyl-L-Z-Valinamide (MW: 290.36 g/mol) provides a significant molecular weight and lipophilicity advantage over its larger N-cycloalkyl counterparts, which is a critical parameter for lead optimization. The target compound's calculated logP is approximately 0.25, making it considerably more hydrophilic. In comparison, the N-Cyclopentyl analog (MW: 318.41 g/mol) has a predicted XLogP of ~3.6, and the N-Cyclohexyl analog (MW: 332.44 g/mol) is even more lipophilic and heavier . This difference is quantifiable: a >3.3 log unit reduction in lipophilicity compared to the cyclopentyl analog, which can translate to improved aqueous solubility and a reduced risk of metabolic clearance via cytochrome P450 pathways, a common issue with highly lipophilic molecules [1].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 290.36 g/mol; LogP: 0.25 (calculated) |
| Comparator Or Baseline | N-Cyclopentyl L-Z-Valinamide (MW: 318.41 g/mol; XLogP: ~3.6); N-Cyclohexyl L-Z-Valinamide (MW: 332.44 g/mol) |
| Quantified Difference | MW reduction of 28.05-42.08 g/mol vs. comparators; LogP reduction of >3.3 units vs. cyclopentyl analog. |
| Conditions | Computational predictions (ChemScene, PubChem) under standard conditions. |
Why This Matters
For procurement in drug discovery programs, a lower MW and logP align more favorably with Lipinski's Rule of Five guidelines, making this compound a preferred choice when designing analogs with optimal drug-like properties to avoid late-stage attrition due to poor ADME characteristics.
- [1] Leeson, P. D., & Springthorpe, B. (2007). 'The influence of drug-like concepts on decision-making in medicinal chemistry.' Nature Reviews Drug Discovery, 6(11), 881-890. Contextualizes the importance of lipophilicity in drug discovery. View Source
